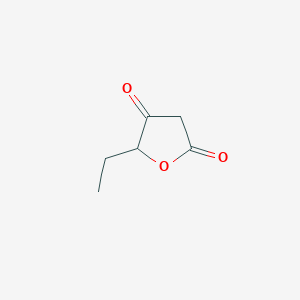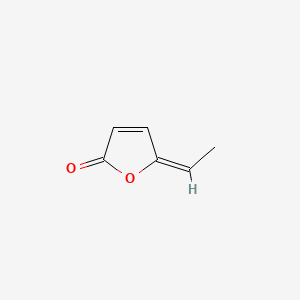
1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione
概要
説明
1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione is a synthetic organic compound that belongs to the class of imidazolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenyl Ring: The starting material, 4-chloro-5-(cyclopentyloxy)-2-fluoroaniline, is synthesized through a series of halogenation and etherification reactions.
Imidazolidine Ring Formation: The phenyl ring is then reacted with urea or a similar reagent under acidic or basic conditions to form the imidazolidine ring.
Trione Formation: The final step involves the oxidation of the imidazolidine ring to introduce the trione functionality, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trione functionality.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid functionalities, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4-dione: Lacks one keto group compared to the trione derivative.
1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,5-dione: Lacks one keto group compared to the trione derivative.
1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-4,5-dione: Lacks one keto group compared to the trione derivative.
Uniqueness
1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione is unique due to the presence of three keto groups, which may enhance its reactivity and potential biological activity compared to similar compounds with fewer keto groups.
特性
IUPAC Name |
1-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O4/c15-8-5-9(16)10(18-13(20)12(19)17-14(18)21)6-11(8)22-7-3-1-2-4-7/h5-7H,1-4H2,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAYJBACFRASPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C(=C2)N3C(=O)C(=O)NC3=O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593706 | |
| Record name | 1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374717-83-6 | |
| Record name | 1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3351501.png)


![2,3-dimethyl-1H-benzo[g]indole](/img/structure/B3351516.png)

![1,3,5-Trimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3351534.png)


![Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one](/img/structure/B3351561.png)




